Lipophilicity Differential: LogP 2.52 vs. Phenylpropyl (1.79) and Benzyl (1.30) Piperazine Analogs
The computed LogP of 1-(3-cyclohexylpropyl)piperazine is 2.52 , which is 0.73 log units higher than that of 1-(3-phenylpropyl)piperazine (LogP 1.79) and 1.22 log units higher than that of 1-benzylpiperazine (XLogP3 1.3) . This difference corresponds to a roughly 5.4-fold and 16.6-fold greater predicted distribution into the n-octanol phase, respectively. The Topological Polar Surface Area (TPSA) is identical across all three compounds at 15.27 Ų, indicating that the lipophilicity increase is driven entirely by the aliphatic cyclohexyl group without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.52 |
| Comparator Or Baseline | 1-(3-Phenylpropyl)piperazine: LogP = 1.79; 1-Benzylpiperazine: XLogP3 = 1.30 |
| Quantified Difference | ΔLogP = +0.73 vs. phenylpropyl analog; ΔLogP = +1.22 vs. benzyl analog |
| Conditions | Computed LogP values from ChemSrc (target and phenylpropyl) and PubChem/LookChem (benzyl). TPSA confirmed at 15.27 Ų for all compounds. |
Why This Matters
The higher lipophilicity of the cyclohexylpropyl scaffold predicts enhanced membrane permeability and CNS penetration potential, making it the preferred choice when designing CNS‐active piperazine derivatives without introducing aromatic character that may increase CYP-mediated metabolism.
